Cdc7-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cdc7-IN-5 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in promoting uncontrolled cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdc7-IN-5 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against CDC7 kinase .

Scientific Research Applications

Cdc7-IN-5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.

Biology: Employed in cellular assays to investigate the effects of CDC7 inhibition on cell proliferation and apoptosis.

Mechanism of Action

Cdc7-IN-5 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition disrupts the phosphorylation of the MCM2-7 helicase complex, a critical step in the initiation of DNA replication. As a result, cancer cells experience delayed DNA replication, mitotic abnormalities, and ultimately cell death. Non-transformed cells, however, are less affected due to their ability to arrest in the G1 phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

CDC7-IN-1: Another potent and selective CDC7 kinase inhibitor with similar inhibitory activity.

CDC7-IN-3 to 7: A series of CDC7 kinase inhibitors with varying degrees of selectivity and potency.

Uniqueness of Cdc7-IN-5

This compound stands out due to its high selectivity for CDC7 kinase and its potent inhibitory activity at low concentrations. This makes it a valuable tool for studying CDC7 kinase function and a promising candidate for cancer therapy .

Biological Activity

Cdc7-IN-5 is a small molecule inhibitor targeting the Cdc7 kinase, which plays a crucial role in cell cycle regulation, particularly in DNA replication and cellular proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant case studies.

Overview of Cdc7 Kinase

Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase essential for the initiation of DNA replication. It activates the MCM2-7 helicase complex, facilitating the unwinding of DNA strands necessary for replication. Dysregulation of Cdc7 is associated with various cancers, making it an attractive target for therapeutic intervention.

This compound inhibits the kinase activity of Cdc7, leading to several biological consequences:

- Inhibition of DNA Replication : By blocking Cdc7 activity, this compound prevents the phosphorylation of key substrates involved in DNA replication, effectively halting cell cycle progression at the G1/S transition.

- Induction of Apoptosis : Studies have shown that Cdc7 inhibition leads to increased apoptotic cell death in cancer cells. For example, in pancreatic cancer models, knockdown of Cdc7 resulted in significant apoptosis characterized by cleavage of PARP-1 and caspase-3 activation .

Case Studies

-

Pancreatic Cancer :

- Inhibition of Cdc7 using siRNA or small molecule inhibitors like PHA-767491 led to marked apoptosis in pancreatic cancer cell lines (Capan-1 and PANC-1). Flow cytometry revealed a sub-G1 peak indicative of cell death (51% vs. 3% in treated vs. control) and Annexin V assays confirmed increased apoptosis rates (64% vs. 11%) .

- Melanoma :

- Cervical Cancer :

Table 1: Effects of this compound on Various Cancer Cell Lines

Properties

Molecular Formula |

C25H23N3O5 |

|---|---|

Molecular Weight |

445.5 g/mol |

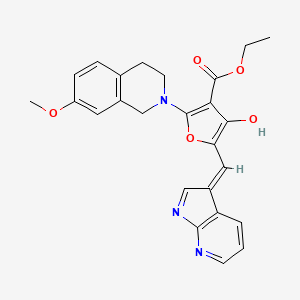

IUPAC Name |

ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

InChI |

InChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3/b16-12+ |

InChI Key |

JSRLUFXDTSIAKH-FOWTUZBSSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.